molecular formula C8H13N3O2 B13489505 2-Amino-3-(1-ethyl-1h-pyrazol-4-yl)propanoic acid

2-Amino-3-(1-ethyl-1h-pyrazol-4-yl)propanoic acid

Katalognummer: B13489505
Molekulargewicht: 183.21 g/mol
InChI-Schlüssel: RGBHOWKUWKQZRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-(1-ethyl-1h-pyrazol-4-yl)propanoic acid is a compound that features both an amino acid and a pyrazole ring in its structure. This unique combination makes it an interesting subject of study in various fields, including medicinal chemistry and organic synthesis. The presence of the pyrazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, imparts significant biological activity to the compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(1-ethyl-1h-pyrazol-4-yl)propanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the amino acid moiety. One common method involves the reaction of ethyl hydrazine with an appropriate α,β-unsaturated carbonyl compound to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the amino acid side chain .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-3-(1-ethyl-1h-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrazole N-oxides, while substitution reactions can yield various alkylated or acylated derivatives .

Wissenschaftliche Forschungsanwendungen

2-Amino-3-(1-ethyl-1h-pyrazol-4-yl)propanoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Amino-3-(1-ethyl-1h-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes and receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain kinases or modulate the activity of specific receptors involved in inflammation and cancer .

Vergleich Mit ähnlichen Verbindungen

  • 3-Amino-5-(1-ethyl-1h-pyrazol-4-yl)propanoic acid
  • 2-Amino-3-(1-methyl-1h-pyrazol-4-yl)propanoic acid
  • 2-Amino-3-(1-phenyl-1h-pyrazol-4-yl)propanoic acid

Comparison: 2-Amino-3-(1-ethyl-1h-pyrazol-4-yl)propanoic acid is unique due to the specific substitution on the pyrazole ring. This substitution can significantly influence the compound’s biological activity and chemical reactivity. Compared to its analogs, the ethyl group may enhance its lipophilicity and ability to interact with hydrophobic pockets in enzymes and receptors .

Eigenschaften

Molekularformel

C8H13N3O2

Molekulargewicht

183.21 g/mol

IUPAC-Name

2-amino-3-(1-ethylpyrazol-4-yl)propanoic acid

InChI

InChI=1S/C8H13N3O2/c1-2-11-5-6(4-10-11)3-7(9)8(12)13/h4-5,7H,2-3,9H2,1H3,(H,12,13)

InChI-Schlüssel

RGBHOWKUWKQZRO-UHFFFAOYSA-N

Kanonische SMILES

CCN1C=C(C=N1)CC(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.